5H-Pyrrolo[3,2-c]pyridazine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H6ClN3 |
|---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
5H-pyrrolo[3,2-c]pyridazine;hydrochloride |
InChI |
InChI=1S/C6H5N3.ClH/c1-3-7-5-2-4-8-9-6(1)5;/h1-4,7H;1H |
InChI Key |
DWSCDQYAWDEZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1N=NC=C2.Cl |
Origin of Product |
United States |
Synthetic Methodologies and Transformations for 5h Pyrrolo 3,2 C Pyridazine Scaffolds
Direct Synthesis of the 5H-Pyrrolo[3,2-c]pyridazine Core Structure
The direct construction of the 5H-pyrrolo[3,2-c]pyridazine nucleus is a fundamental step for the subsequent development of more complex derivatives.
Reported Synthetic Pathways to the Pyrrolo[3,2-c]pyridazine Nucleus
While specific literature detailing a direct, high-yielding synthesis of the parent 5H-pyrrolo[3,2-c]pyridazine is not extensively documented in readily available public sources, the synthesis of related isomeric systems such as pyrrolo[1,2-a]pyrazines provides valuable insights into potential synthetic strategies. General approaches to analogous pyrrolopyridazine systems often involve the cyclization of appropriately substituted pyrrole (B145914) or pyridazine (B1198779) precursors. For instance, the condensation of a hydrazine (B178648) with a dicarbonyl compound situated on a pyrrole ring is a common method for forming the pyridazine ring.
Synthesis of Dihydro and Substituted 5H-Pyrrolo[3,2-c]pyridazine Derivatives
The generation of saturated and functionalized analogues of the 5H-pyrrolo[3,2-c]pyridazine scaffold is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.
Preparation of Saturated Analogues such as 5H,6H,7H-Pyrrolo[3,2-c]pyridazine Hydrochloride
A direct synthetic route to 5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride is not explicitly detailed in the reviewed literature. However, a patented method for the synthesis of the isomeric 5,6,7,8-tetrahydro-2H-pyrido[3,4-c]pyridazin-3-ketone offers a potential strategy. This method involves the reaction of an N-substituted-3-piperidone with a secondary amine to form an enamine. Subsequent nucleophilic substitution with ethyl glyoxylate (B1226380) and direct cyclization of the reaction products with hydrazine hydrate (B1144303) yields the saturated pyridopyridazinone core. A final deprotection step would be required to obtain the parent saturated heterocycle, which could then be treated with hydrochloric acid to form the desired salt.
Another relevant, though indirect, approach is the synthesis of substituted 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines via a catalyst-free tandem hydroamination-SNAr sequence. researchgate.net This highlights the possibility of constructing the saturated pyrrolopyridazine core through intramolecular cyclization strategies.
A plausible, though not explicitly reported, synthetic sequence for 5H,6H,7H-pyrrolo[3,2-c]pyridazine hydrochloride could involve the initial construction of a suitably substituted pyrrolidine (B122466) precursor, followed by the annulation of the pyridazine ring and subsequent salt formation.
Synthesis of Halogenated Derivatives (e.g., 3-Chloro-5H-pyrrolo[3,2-c]pyridazine)
The synthesis of halogenated derivatives provides key intermediates for further functionalization, typically through cross-coupling reactions. While a specific synthetic protocol for 3-chloro-5H-pyrrolo[3,2-c]pyridazine is not available in the reviewed literature, its commercial availability suggests that a synthetic route has been established.
General methods for the halogenation of related heterocyclic systems often involve the use of standard halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or phosphorus oxychloride (POCl₃). For example, the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, an isomer, has been reported. acs.org This synthesis starts from 2-bromo-5-methylpyridine (B20793) and proceeds through a series of steps including oxidation, nitration, and cyclization to form the brominated pyrrolopyridine scaffold. acs.org
Furthermore, methods for the synthesis of halogenated 7-azaindazoles, another isomeric system, have been described. nih.govacs.orggoogle.com One such method involves a Diels-Alder cascade reaction of a pyrimidine (B1678525) substituted with an (alkynyl)hydrazone. acs.org These strategies, particularly those starting from pyridazine precursors, could potentially be adapted for the synthesis of 3-chloro-5H-pyrrolo[3,2-c]pyridazine.
Functionalization Strategies for Diverse Derivative Libraries
The development of diverse libraries of 5H-pyrrolo[3,2-c]pyridazine derivatives is essential for exploring their therapeutic potential. Modern synthetic methodologies offer a range of options for functionalizing the core scaffold.
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of substituents. Reactions such as the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), the Buchwald-Hartwig amination (for C-N bond formation with amines), and the Sonogashira coupling (for C-C bond formation with terminal alkynes) are widely used in the synthesis of related heterocyclic systems. For instance, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was achieved via a Suzuki cross-coupling reaction between the corresponding bromo-substituted pyrrolopyridine and various arylboronic acids. acs.org
Multicomponent reactions (MCRs) offer an efficient approach to building molecular complexity in a single step. researchgate.netacs.orgmdpi.com The Ugi and Passerini reactions, for example, are powerful MCRs that could be employed to introduce diverse side chains onto the 5H-pyrrolo[3,2-c]pyridazine scaffold, assuming a suitable starting material with a reactive functional group (e.g., an aldehyde, amine, isocyanide, or carboxylic acid) is available.
Methodological Advancements in Pyrrolopyridazine Synthesis
Recent years have seen significant progress in the development of novel synthetic methods for constructing and functionalizing pyrrolopyridazine and related heterocyclic systems. These advancements often focus on improving efficiency, atom economy, and environmental sustainability.
Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction times and improving yields in heterocyclic synthesis. The synthesis of 7-azaindoles, for instance, has been achieved via an iron-catalyzed cyclization under microwave irradiation. researchgate.net This approach could potentially be applied to the synthesis of 5H-pyrrolo[3,2-c]pyridazine derivatives.
The use of tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represents a highly efficient synthetic strategy. A catalyst-free tandem hydroamination-aromatic substitution sequence has been reported for the synthesis of dihydro-pyrrolo[2,3-c]pyridazines, demonstrating the power of this approach for constructing fused heterocyclic systems. researchgate.net
Furthermore, 1,3-dipolar cycloaddition reactions are a powerful method for the construction of five-membered rings and have been used in the synthesis of pyrrolo[1,2-b]pyridazines from mesoionic oxazolo-pyridazinones. nih.gov This highlights the potential for cycloaddition strategies in building the pyrrole portion of the 5H-pyrrolo[3,2-c]pyridazine scaffold.
Exploration of Cyclization and Annulation Strategies
The formation of the pyrrolopyridazine skeleton often involves the construction of the pyrrole ring onto a pre-existing pyridazine or pyridine (B92270) precursor, or vice-versa. Key strategies include intramolecular cyclizations of appropriately substituted precursors and intermolecular cycloaddition reactions.
A notable strategy for the synthesis of the related 1H-pyrrolo[3,2-c]pyridine scaffold involves a multi-step sequence starting from a substituted pyridine. nih.govsemanticscholar.org This can be adapted to a pyridazine starting material. The general approach involves the introduction of functional groups that can participate in a subsequent cyclization to form the fused pyrrole ring. A representative, analogous pathway is the synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, which is achieved through the reductive cyclization of an enamine intermediate derived from a nitropyridine precursor. nih.govsemanticscholar.org
The key steps in this type of synthesis are:
Activation of the Pyridine/Pyridazine Ring: Introduction of a nitro group to activate the ring for subsequent reactions.
Formation of an Enamine Intermediate: Reaction with a reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to install a side chain that will form the pyrrole ring.
Reductive Cyclization: Treatment with a reducing agent, such as iron powder in acetic acid, to simultaneously reduce the nitro group and facilitate the cyclization to form the pyrrole ring.
Another powerful method for constructing fused heterocyclic systems is through [3+2] cycloaddition reactions. For instance, new pyrrolo[1,2-b]pyridazines have been synthesized via a 1,3-dipolar cycloaddition between mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles. nih.gov This reaction proceeds by the in situ generation of a mesoionic 1,3-dipole from a 3(2H)pyridazinone acid, which then reacts with an alkyne to form the pyrrole ring fused to the pyridazine core. nih.gov
A catalyst-free tandem hydroamination-aromatic substitution reaction has also been developed for the synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines. acs.org This method involves the reaction of a vinyl pyridazine with a primary amine, leading to a hydroamination followed by an intramolecular nucleophilic aromatic substitution to furnish the dihydropyrrolopyridazine system. acs.org
| Cyclization Strategy | Starting Materials | Key Reagents/Conditions | Product Scaffold | Reference |
| Reductive Cyclization | 2-bromo-5-methyl-4-nitropyridine 1-oxide, N,N-dimethylformamide dimethyl acetal | Iron powder, acetic acid | 6-bromo-1H-pyrrolo[3,2-c]pyridine | nih.govsemanticscholar.org |
| [3+2] Cycloaddition | 3(2H)pyridazinone acids, acetylenic dipolarophiles | Acetic anhydride (B1165640) (for in situ mesoionic compound generation) | Pyrrolo[1,2-b]pyridazines | nih.gov |
| Tandem Hydroamination-SNAr | Vinyl pyridazine, primary amines | Catalyst-free | 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines | acs.org |
Table 1: Overview of Cyclization and Annulation Strategies for Pyrrolopyridazine Scaffolds
Regioselective Derivatization Approaches
Once the 5H-pyrrolo[3,2-c]pyridazine scaffold is synthesized, further functionalization is often desired to explore structure-activity relationships. Regioselective derivatization allows for the introduction of various substituents at specific positions of the heterocyclic core.
A common approach for the derivatization of related pyrrolopyridine systems is through transition metal-catalyzed cross-coupling reactions. For example, the bromine atom in 6-bromo-1H-pyrrolo[3,2-c]pyridine serves as a versatile handle for introducing a wide range of aryl and heteroaryl groups via Suzuki cross-coupling reactions. nih.govsemanticscholar.org This reaction typically employs a palladium catalyst, such as Pd(PPh3)4, and a base to couple the bromo-substituted pyrrolopyridine with a boronic acid or ester. nih.govsemanticscholar.org
Another key position for derivatization is the nitrogen atom of the pyrrole ring. N-arylation can be achieved through Chan-Lam coupling conditions, which typically involve a copper catalyst, a base, and an aryl boronic acid. In the synthesis of 1-(3,4,5-trimethoxyphenyl)-substituted 1H-pyrrolo[3,2-c]pyridines, this was accomplished using copper(II) acetate (B1210297) and pyridine. nih.govsemanticscholar.org
The following table summarizes some regioselective derivatization reactions that are applicable to pyrrolopyridazine and related scaffolds.
| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |
| Suzuki Cross-Coupling | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Substituted phenylboronic acid, K2CO3, Pd(PPh3)4, 1,4-dioxane/H2O, microwave | 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines | nih.govsemanticscholar.org |
| Chan-Lam N-Arylation | 6-bromo-1H-pyrrolo[3,2-c]pyridine | 3,4,5-trimethoxyphenylboric acid, K2CO3, pyridine, Cu(OAc)2, 1,4-dioxane, microwave | 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | nih.govsemanticscholar.org |
Table 2: Regioselective Derivatization Reactions for Pyrrolopyridine Scaffolds
The ability to perform these regioselective transformations is crucial for the development of libraries of 5H-pyrrolo[3,2-c]pyridazine derivatives for various applications, including their evaluation as potential therapeutic agents.
Comprehensive Spectroscopic and Structural Elucidation of 5h Pyrrolo 3,2 C Pyridazine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For the 5H-pyrrolo[3,2-c]pyridazine system, both ¹H and ¹³C NMR are fundamental for confirming its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of the 5H-pyrrolo[3,2-c]pyridazine core is expected to show distinct signals for the protons on both the pyrrole (B145914) and pyridazine (B1198779) rings. The chemical shifts (δ) are influenced by the electron density at each position and by the presence of neighboring heteroatoms. For comparison, in the related 1H-pyrrolo[3,2-c]pyridine system, protons on the pyridine (B92270) ring appear at δ 9.10 (s, 1H), while protons on the pyrrole ring are observed around δ 7.39 (d, J = 3.3 Hz, 1H) and 6.80 (d, J = 3.9 Hz, 1H). nih.govsemanticscholar.orgtandfonline.com For the parent pyridazine ring, the protons are typically found at δ 9.21 and 7.51. chemicalbook.com In derivatives of the isomeric pyrrolo[1,2-b]pyridazine (B13699388), protons on the pyridazine moiety are observed as doublets around δ 6.82 and 7.72 ppm (J = 9.3 Hz). nih.govresearchgate.net The NH proton of the pyrrole ring is expected to be a broad singlet, its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms in the 5H-pyrrolo[3,2-c]pyridazine system will have characteristic chemical shifts. Carbons adjacent to nitrogen atoms are typically deshielded and appear at higher chemical shifts. For instance, in substituted 1H-pyrrolo[3,2-c]pyridines, carbon signals can range from approximately δ 102 to 154. nih.govsemanticscholar.orgtandfonline.com The parent pyridazine shows signals at δ 150.9 and 126.9 ppm. chemicalbook.com For a substituted pyrrolo[1,2-b]pyridazine, carbon chemical shifts have been assigned using HETCOR experiments, with a carbon at C-2, being in the vicinity of a nitrogen atom, attributed a chemical shift of 148.2 ppm. researchgate.net
Based on these related structures, the expected NMR data for the 5H-pyrrolo[3,2-c]pyridazine core can be estimated.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shift Ranges for the 5H-Pyrrolo[3,2-c]pyridazine Core (Note: These are estimated values based on analogous structures and have not been experimentally verified for the parent compound.)
| Atom Position | Estimated ¹H Chemical Shift (ppm) | Estimated ¹³C Chemical Shift (ppm) |
| H-1 (NH) | 10.0 - 12.0 | - |
| C-2 | - | 110 - 125 |
| H-2 | 6.5 - 7.5 | - |
| C-3 | - | 100 - 115 |
| H-3 | 6.0 - 7.0 | - |
| C-4a | - | 130 - 145 |
| C-6 | - | 145 - 160 |
| H-6 | 8.5 - 9.5 | - |
| C-7 | - | 120 - 135 |
| H-7 | 7.0 - 8.0 | - |
| C-7a | - | 140 - 155 |
Advanced Mass Spectrometry (MS and HRMS) for Molecular Identity Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 5H-pyrrolo[3,2-c]pyridazine (C₆H₅N₃), the monoisotopic mass is 119.04835 Da. uni.lu High-Resolution Mass Spectrometry (HRMS) can confirm this with high accuracy, distinguishing it from other compounds with the same nominal mass.
In HRMS analysis of related 1H-pyrrolo[3,2-c]pyridine derivatives, the observed mass for the [M+H]⁺ ion was found to be within a very narrow margin of the calculated mass, confirming the molecular formula. nih.govsemanticscholar.orgtandfonline.com For the parent 5H-pyrrolo[3,2-c]pyridazine, various adducts can be observed in the mass spectrum. Predicted m/z values for common adducts are listed in the table below. uni.lu
Table 2: Predicted Mass Spectrometry Data for 5H-Pyrrolo[3,2-c]pyridazine
| Adduct | Predicted m/z |
| [M+H]⁺ | 120.05563 |
| [M+Na]⁺ | 142.03757 |
| [M-H]⁻ | 118.04107 |
| [M+NH₄]⁺ | 137.08217 |
| [M+K]⁺ | 158.01151 |
Chromatographic Analysis for Purity Assessment
LC-MS is a hybrid technique that combines the separation power of high-performance liquid chromatography with the detection capabilities of mass spectrometry. It is an essential tool for assessing the purity of a synthesized compound. In the context of 5H-pyrrolo[3,2-c]pyridazine hydrochloride, LC-MS would be employed to separate the target compound from any unreacted starting materials, by-products, or impurities formed during the synthesis and salt formation. The liquid chromatography component provides a retention time for the compound, which is a characteristic property under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate). The mass spectrometer coupled to the LC provides the mass-to-charge ratio of the eluting compound, confirming its identity. While specific LC-MS data for this compound is not publicly documented, its application is standard practice in the synthesis and characterization of such heterocyclic compounds. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique for verifying the elemental composition of a pure compound. It determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements present. For this compound (C₆H₅N₃·HCl), the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis of a pure sample are expected to be in close agreement (typically within ±0.4%) with these calculated values, thereby confirming the empirical and molecular formula. Several studies on related heterocyclic compounds report elemental analysis data to validate their proposed structures. nih.govnih.govrsc.org
Table 3: Calculated Elemental Composition of this compound (C₆H₆ClN₃)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 6 | 72.066 | 46.32 |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.89 |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 22.79 |
| Nitrogen (N) | 14.007 | 3 | 42.021 | 27.01 |
| Total | 155.588 | 100.00 |
Single-Crystal X-ray Diffraction for Definitive Molecular Geometries
Although a crystal structure for this compound is not available in the public domain, studies on related pyrrolo[1,2-b]pyridazine derivatives have utilized this technique to confirm their structures. nih.govresearchgate.netnih.gov For example, the X-ray structure of 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine revealed a planar conformation of the molecule and π-π stacking interactions in the crystal. nih.govresearchgate.net Such an analysis for this compound would definitively confirm the connectivity of the atoms, the planarity of the fused ring system, and the location of the hydrochloride counter-ion relative to the heterocyclic base.
Computational and Theoretical Investigations of 5h Pyrrolo 3,2 C Pyridazine Systems
Molecular Modeling Approaches for Conformation and Interactions
Molecular modeling is employed to predict the three-dimensional structure (conformation) of 5H-pyrrolo[3,2-c]pyridazine derivatives and to analyze how they interact with their biological targets. The pyrrolo[3,2-c]pyridine core is a rigid, planar scaffold that serves to hold pendant chemical groups in specific spatial orientations, a key feature for receptor binding. semanticscholar.orgnih.gov
Studies on derivatives of the closely related pyrrolo[1,2-b]pyridazine (B13699388) system, which also feature a fused pyrrole (B145914) and pyridazine (B1198779) ring, provide insights into the types of interactions these scaffolds can form. nih.gov Molecular modeling of these compounds reveals that their binding is often stabilized by a combination of forces:
Hydrogen Bonding: The nitrogen atoms within the pyridazine ring are key hydrogen bond acceptors, capable of forming strong, directional interactions with amino acid residues in a protein's binding pocket. nih.gov
π-π Stacking: The aromatic nature of the fused ring system allows for π-π stacking interactions with aromatic amino acid residues like tyrosine or phenylalanine.
In the case of 1H-pyrrolo[3,2-c]pyridine derivatives designed as tubulin inhibitors, modeling shows how the rigid scaffold orients the substituted phenyl rings to fit within the binding pocket, mimicking the bioactive conformation of known inhibitors like Combretastatin A-4. semanticscholar.orgtandfonline.com
Table 1: Key Intermolecular Interactions of Pyrrolo-pyridazine Systems from Molecular Modeling
| Interaction Type | Description | Example Residues/Moieties | Relevant Scaffold |
|---|---|---|---|
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Asnβ349, Thrα179, βCys241 | 1H-Pyrrolo[3,2-c]pyridine, Pyrrolo[1,2-b]pyridazine |
| Hydrophobic Interactions | Forces driven by the tendency of nonpolar surfaces to exclude water, leading to close packing. | βLeu242, βLeu248, βAla250, βLeu252 | Pyrrolo[1,2-b]pyridazine |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Interaction with aromatic side chains of Phe, Tyr, Trp. | General for aromatic heterocyclic systems. |
In Silico Predictions of Biological Target Engagement (e.g., through molecular docking)
In silico techniques, particularly molecular docking, are used to predict if and how a molecule will bind to a specific biological target, such as an enzyme or receptor. This process involves placing a 3D model of the compound into the 3D structure of a target protein and calculating a "docking score" that estimates the binding affinity.
For the 1H-pyrrolo[3,2-c]pyridine system, molecular docking has been a key tool in identifying and optimizing its function as a tubulin inhibitor. semanticscholar.orgtandfonline.comnih.gov
Target: α,β-tubulin heterodimer, at the colchicine (B1669291) binding site.
Predicted Interactions: Docking studies for a potent derivative, compound 10t , suggested that it binds by forming crucial hydrogen bonds with the amino acid residues Thrα179 and Asnβ349 within the colchicine site. tandfonline.comnih.gov This mimics the binding mode of other successful colchicine site inhibitors.
The utility of this approach extends to related pyrrolo-pyridine and pyrrolo-pyridazine scaffolds, which have been computationally screened against a variety of targets. imist.maresearchgate.netnih.gov This demonstrates the power of in silico methods to rapidly generate hypotheses about a compound's mechanism of action.
Table 2: Examples of In Silico Target Predictions for Pyrrolo-pyridazine and Related Scaffolds
| Scaffold | Predicted Biological Target | Key Interacting Residues (from docking) | Reference |
|---|---|---|---|
| 1H-Pyrrolo[3,2-c]pyridine | Tubulin (Colchicine Site) | Thrα179, Asnβ349 | tandfonline.comnih.gov |
| 1H-Pyrrolo[3,2-c]pyridine | FMS Kinase (CSF-1R) | Not specified | nih.gov |
| Pyrrolo[1,2-b]pyridazine | Tubulin (Colchicine Site) | βCys241 | nih.gov |
| 1H-Pyrrolo[2,3-b]pyridine | c-Met Kinase | Met1160, Lys1110 | researchgate.net |
| 1H-Pyrrolo[2,3-b]pyridine | TNIK Kinase | Not specified | imist.ma |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which govern its reactivity and interactions. researchgate.netresearchgate.net For heterocyclic systems like 5H-pyrrolo[3,2-c]pyridazine, these calculations can determine:
Optimized Molecular Geometry: The most stable three-dimensional arrangement of the atoms.
Charge Distribution: How electron density is spread across the molecule. This helps in identifying which parts of the molecule are electron-rich (nucleophilic) or electron-poor (electrophilic).
Molecular Electrostatic Potential (MEP): Creates a map of electrostatic potential on the molecule's surface, visually identifying sites prone to electrophilic or nucleophilic attack and those likely to participate in hydrogen bonding.
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them relates to the molecule's chemical reactivity and stability.
While specific DFT studies on 5H-pyrrolo[3,2-c]pyridazine hydrochloride are not widely published, analysis of related pyridazine and pyrrolo-pyridine derivatives shows that these methods are essential for rationalizing the molecule's behavior and its interactions with biological targets. researchgate.netnih.gov For instance, DFT calculations on pyridazine derivatives have been used to correlate their electronic properties with their observed activity. researchgate.net
Table 3: Application of Quantum Chemical Calculations in Heterocyclic Chemistry
| Calculation/Analysis | Information Provided | Relevance to Drug Design |
|---|---|---|
| Geometry Optimization | Provides the most stable 3D conformation. | Ensures the ligand structure used for docking is energetically favorable. |
| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor regions. | Predicts sites for hydrogen bonding and other electrostatic interactions. |
| HOMO-LUMO Analysis | Determines the energy gap, indicating chemical reactivity. | Helps understand the molecule's stability and potential for charge-transfer interactions. |
| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and electronic exchanges between atoms. | Quantifies the strength and nature of intramolecular and intermolecular bonds. |
Structure-Based Drug Design Principles
Structure-based drug design (SBDD) is a rational approach that uses the 3D structural information of a biological target to design effective and selective inhibitors. mdpi.com The computational and theoretical investigations of the 5H-pyrrolo[3,2-c]pyridazine system are central to this process.
The design of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors serves as a prime example. semanticscholar.orgnih.gov The design strategy was inspired by the known tubulin inhibitor Combretastatin A-4 (CA-4). Researchers used the rigid 1H-pyrrolo[3,2-c]pyridine scaffold to "lock" the key pharmacophoric groups (the trimethoxyphenyl ring and another substituted aryl ring) into a bioactive conformation that is optimal for fitting into the colchicine binding site on tubulin. semanticscholar.orgnih.gov
The SBDD cycle for these compounds involves:
Target Identification: Identifying tubulin as a validated anticancer target.
Hit Identification/Design: Using the 1H-pyrrolo[3,2-c]pyridine core as a rigid scaffold to mimic the structure of known inhibitors. nih.gov
Molecular Docking: Predicting the binding mode of the designed compounds in the tubulin active site to ensure a good fit and identify key interactions. semanticscholar.orgtandfonline.com
Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their activity. tandfonline.comnih.gov
Lead Optimization: Using the results from docking and biological testing to make further chemical modifications to improve potency and selectivity. For example, by exploring different substituents on the aryl ring to better occupy specific sub-pockets within the binding site.
This iterative process, guided by computational insights, allows for the targeted development of potent inhibitors based on the 5H-pyrrolo[3,2-c]pyridazine scaffold.
Biological Activities and Mechanistic Investigations of 5h Pyrrolo 3,2 C Pyridazine Analogues
Anticancer Research Applications
The development of novel anticancer agents remains a critical objective in pharmaceutical research. Analogues of 5H-pyrrolo[3,2-c]pyridazine and structurally similar compounds have demonstrated notable potential in this area, with numerous studies investigating their ability to inhibit the growth of cancer cells and elucidating the underlying molecular mechanisms.
A significant body of research has demonstrated the antiproliferative effects of pyrrolo[3,2-c]pyridine and related pyridazine (B1198779) derivatives across a variety of human cancer cell lines. These in vitro studies are crucial for the initial identification of potentially therapeutic compounds.
For instance, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as inhibitors of the colchicine-binding site on tubulin. nih.govnih.gov Many of these compounds displayed moderate to excellent antitumor activities against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines. nih.govnih.gov One of the most potent compounds, designated 10t, exhibited IC₅₀ values ranging from 0.12 to 0.21 μM across these cell lines. nih.govtandfonline.comsemanticscholar.org
Similarly, another study focused on diarylureas and diarylamides featuring the 1H-pyrrolo[3,2-c]pyridine scaffold. These compounds were tested against the A375P human melanoma cell line, with nearly all demonstrating potencies superior to the standard drug Sorafenib. nih.gov Certain derivatives also showed higher potency than Vemurafenib against the same cell line. nih.gov Notably, the bisamide derivatives in this series displayed IC₅₀ values in the double-digit nanomolar range against a panel of nine different melanoma cell lines. nih.gov
The broader family of pyridazine-containing compounds has also shown promise. Synthetic sphingolipids modified to include 1,2-pyridazine appendages exhibited excellent antiproliferative activity against eight human cancer cell lines, showing a 2.5- to 9-fold reduction in IC₅₀ values compared to the lead compound lacking the pyridazine ring. escholarship.org Furthermore, fused heterocyclic systems incorporating the pyrrolo-pyridazine structure have been evaluated. A 3-nitrophenyl derivative of a dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one showed the best antiproliferative activity against several cell lines, being particularly effective against the Panc-1 pancreatic cancer cell line with an IC₅₀ of 12.54 μM. acs.org
| Compound | HeLa IC₅₀ (μM) | SGC-7901 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | Reference |
|---|---|---|---|---|
| 10t | 0.12 | 0.15 | 0.21 | nih.govnih.gov |
Understanding the mechanism of action is vital for the rational design and development of new anticancer drugs. Research into pyrrolo[3,2-c]pyridazine analogues and related heterocycles has revealed several key mechanisms through which they exert their antiproliferative effects.
A primary mechanism identified for 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization. tandfonline.comtandfonline.com By binding to the colchicine (B1669291) site on tubulin, these compounds disrupt the dynamic instability of microtubules, which are essential for cell division. nih.govtandfonline.comtandfonline.com This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing cancer cells from completing mitosis and ultimately triggering apoptosis, or programmed cell death. nih.govtandfonline.comtandfonline.comnih.gov Immunostaining assays have confirmed that these compounds can remarkably disrupt the microtubule dynamics in cancer cells at low concentrations. nih.govtandfonline.comtandfonline.com
Another significant anticancer mechanism is the inhibition of protein kinases. researchgate.net Kinases are key regulators of cellular signaling pathways that are often dysregulated in cancer. Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related to the pyrrolo-pyridazine core, have been identified as multi-kinase inhibitors, targeting enzymes such as EGFR, Her2, VEGFR-2, and CDK2. researchgate.net Inhibition of these kinases can block the signaling pathways that drive cancer cell proliferation and survival. Mechanistic studies have shown that these kinase-inhibiting compounds can suppress cell cycle progression and induce both early and late apoptosis. researchgate.net This is often accompanied by the upregulation of pro-apoptotic proteins like caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. researchgate.net
Investigations into Other Pharmacological Activities
While anticancer research is a major focus, the pyridazine core structure is known to be a versatile pharmacophore present in compounds with a wide array of biological activities. nih.govsarpublication.comresearchgate.net
Derivatives containing the pyridazine or pyrrolopyridine scaffold have been investigated for numerous pharmacological effects beyond cancer. The pyridazine ring is a key structural component in various marketed drugs and has been associated with diverse biological activities, including analgesic, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties. nih.govsarpublication.com
Furthermore, compounds with these scaffolds have been shown to act as inhibitors of enzymes like cyclooxygenase (COX) and phosphodiesterase. nih.gov The broader pyrrolopyridine (azaindole) class of compounds has also been explored for potential antidiabetic, antiviral, and antimycobacterial activities, highlighting the wide-ranging therapeutic potential of this structural family. nih.govmdpi.com
Insights from Analogous Pyrrolopyridine (Azaindole) Scaffolds and Related Heterocycles
A comparative analysis with structurally similar scaffolds, such as pyrrolopyridines (also known as azaindoles), provides valuable insights into the structure-activity relationships that govern the biological effects of 5H-pyrrolo[3,2-c]pyridazine analogues. Azaindoles are considered "privileged scaffolds" in drug discovery, particularly for the development of kinase inhibitors. nih.gov
The azaindole framework is a well-established hinge-binding motif in a multitude of kinase inhibitors. chemicalbook.com The nitrogen atom in the pyridine (B92270) ring and the NH group of the pyrrole (B145914) ring can form two crucial hydrogen bonds with the hinge region of the ATP-binding site of a kinase, which is a common feature among many ATP-competitive inhibitors. chemicalbook.comdepositolegale.it
This scaffold has been successfully utilized to develop inhibitors for a broad range of kinases, including Janus kinases (JAKs), Anaplastic Lymphoma Kinase (ALK), Aurora kinases, and receptor tyrosine kinases like KIT, Met, VEGFR-2, and Flt-3. nih.govnih.govacs.orgnih.gov For example, conformationally constrained pyrrolopyridine-pyridone analogues have been identified as potent inhibitors of Met kinase, with IC₅₀ values in the low nanomolar range. acs.orgnih.gov One such compound also demonstrated inhibitory activity against Flt-3 and VEGFR-2 kinases. acs.orgnih.gov
Specifically relevant to the pyrrolo[3,2-c]pyridine isomer, derivatives have been shown to possess inhibitory activity against FMS kinase, a target implicated in inflammatory diseases and cancer. nih.gov The development of dual KIT/FMS kinase inhibitors based on the azaindole framework has also been reported as a strategy to target both tumor cell growth and modifications in the tumor microenvironment. nih.gov This demonstrates that specific isomers of the pyrrolopyridine scaffold can be tailored to inhibit particular kinases, offering a pathway for developing targeted therapies.
| Compound Type | Target Kinase | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Pyrrolopyridine-pyridone (analogue 2) | Met | 1.8 | acs.orgnih.gov |
| Pyrrolopyridine-pyridone (analogue 2) | Flt-3 | 4 | acs.orgnih.gov |
| Pyrrolopyridine-pyridone (analogue 2) | VEGFR-2 | 27 | acs.orgnih.gov |
| Azaindole derivative (97) | JAK2 | 1 | nih.gov |
| Azaindole derivative (97) | JAK3 | 5 | nih.gov |
Related Antimicrobial and Anti-inflammatory Studies (from pyrrolo[3,2-c]pyridine derivatives)
The pyrrolopyridine scaffold, an isomer of the pyridazine-containing core, is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. nih.govmdpi.comresearchgate.net Research into pyrrolo[3,2-c]pyridine derivatives, which are structural analogues of 5H-pyrrolo[3,2-c]pyridazines, has revealed potential antimicrobial and anti-inflammatory properties. These findings provide a basis for inferring the potential bioactivities of the pyridazine series.
Pyrrolopyridine compounds have been investigated for their efficacy as antiviral and antimycobacterial agents. researchgate.net Specifically, certain 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives have been identified as a novel class of potent antibacterial agents. researchgate.net One such compound, 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid, was found to be effective against Escherichia coli. researchgate.net The antimicrobial potential of pyrrole-containing compounds is well-established, with drugs like Cefepim and Doripenem incorporating this moiety. nih.gov The growing issue of bacterial resistance, including against strains of E. coli, has spurred the search for new antimicrobial agents, with pyrrolopyridine derivatives being a subject of interest. mdpi.com
In addition to antimicrobial effects, various pyridine derivatives have demonstrated anti-inflammatory activity. researchgate.netscilit.com While direct studies on the anti-inflammatory properties of 5H-pyrrolo[3,2-c]pyridazine hydrochloride are limited, the broader class of pyrrolopyridines has been explored. For instance, pyrrolo[3,2-c]pyridine derivatives are being investigated as inhibitors of FMS kinase, which could lead to the development of anti-inflammatory drugs for conditions like arthritis. nih.govmdpi.com
Table 1: Examples of Biologically Active Pyrrolopyridine Derivatives
| Compound Class | Specific Derivative Example | Investigated Activity | Target/Organism |
|---|---|---|---|
| 5-oxo-4H-pyrrolo[3,2-b]pyridine | 7-isopropyl-1-(4-methoxyphenyl)-5-oxo-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | Antibacterial | Escherichia coli researchgate.net |
| Pyrrolo[3,2-c]pyridine | Not specified | FMS Kinase Inhibition | Anticancer/Antiarthritic nih.govmdpi.com |
Implications for Enzyme-Ligand Recognition (e.g., nitrile reductase queF for azaindoles)
The recognition of azaindole scaffolds by enzymes offers significant insights into the potential molecular interactions of structurally related compounds like 5H-pyrrolo[3,2-c]pyridazine. A key example is the bacterial enzyme 7-cyano-7-deazaguanine reductase (QueF), which is involved in the biosynthesis of queuosine, a modified nucleoside found in transfer RNA (tRNA). nih.govrcsb.org
QueF catalyzes the reduction of a nitrile group on its substrate, 7-cyano-7-deazaguanine (an azaindole), to a primary amine. nih.govosti.gov This is a unique biological reaction, and structural studies of QueF have revealed the basis for its substrate recognition. The enzyme is a dimer, forming an elongated groove that accommodates the substrate and the cofactor NADPH. nih.govrcsb.org
The high-resolution crystal structure of QueF from Vibrio cholerae shows how the enzyme specifically binds its azaindole substrate. nih.gov This binding is crucial for the subsequent chemical transformation, which involves the transfer of four protons and electrons to the nitrile group. researchgate.net The mechanism is thought to involve the formation of a covalent adduct with a key cysteine residue (Cys194) in the active site, which protects a reactive intermediate from being destroyed by water. nih.govrcsb.org Conserved histidine (His233) and aspartate (Asp102) residues are also believed to play a critical role in proton delivery. nih.govresearchgate.net
The specific and intricate recognition of the 7-deazaguanine core by QueF demonstrates how enzymes can evolve to bind specific heterocyclic scaffolds. This has important implications for the design of enzyme inhibitors or probes based on the 5H-pyrrolo[3,2-c]pyridazine framework. Understanding the key interactions—such as hydrogen bonding, hydrophobic contacts, and the potential for covalent bond formation—that govern the binding of azaindoles to enzymes like QueF can guide the development of pyridazine analogues that target specific enzymes with high affinity and selectivity.
Table 2: Key Components in QueF-Ligand Recognition
| Enzyme/Component | Function/Role | Substrate/Ligand |
|---|---|---|
| Nitrile Reductase QueF | Catalyzes the reduction of a nitrile group to a primary amine. nih.govrcsb.org | 7-cyano-7-deazaguanine (preQ₀) nih.gov |
| NADPH | Provides the reducing power (hydride groups) for the reaction. rcsb.org | Cofactor |
| Cys194 | Forms a covalent adduct with the reaction intermediate. nih.govresearchgate.net | Active Site Residue |
| His233 / Asp102 | Play a role in proton delivery during the catalytic cycle. nih.govresearchgate.net | Active Site Residues |
Considerations for Antiplatelet Aggregation (from pyrrolo[3,2-c]pyridine derivatives)
Derivatives of pyrrolo[3,2-c]pyridine have been synthesized and evaluated as inhibitors of platelet aggregation, offering a relevant model for the potential activity of 5H-pyrrolo[3,2-c]pyridazine analogues. nih.gov These studies often use adenosine 5'-diphosphate (ADP) and adrenaline as inducers of platelet aggregation in human platelet-rich plasma. nih.govoup.com
A series of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridines (THPPs) and some 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles (THPIs) were tested for their antiplatelet activity. oup.com It was found that compounds such as 5-Benzyl THPP and 2-ethyl THPI could moderately and dose-dependently inhibit platelet aggregation induced by adrenaline and, to a lesser degree, by ADP. oup.com These compounds were noted to inhibit the second phase of adrenaline-induced aggregation, which is dependent on thromboxane A₂ production and ADP release. oup.com
Notably, the THPI derivative 6 was found to be nearly as potent as aspirin in adrenaline-stimulated aggregation, with IC₅₀ values (the concentration causing 50% inhibition of aggregation) of 90 µM and 60 µM, respectively. oup.com Structure-activity relationship (SAR) studies on these pyrrolo[3,2-c]pyridine derivatives indicated that their antiplatelet effects are related to their lipophilicity. nih.gov An optimal lipophilicity value, corresponding to a calculated log P of around 2.5, was suggested for the activity of these compounds. oup.com
These findings suggest that the pyrrolo-heterocycle core, when appropriately substituted, can serve as a scaffold for developing antiplatelet agents. The insights gained from the SAR of pyrrolo[3,2-c]pyridine derivatives, particularly the importance of lipophilicity, provide a strategic direction for designing and evaluating 5H-pyrrolo[3,2-c]pyridazine analogues as potential inhibitors of platelet aggregation.
Table 3: Antiplatelet Activity of Selected Pyrrolopyridine Derivatives
| Compound Class | Derivative Example | Inducer | IC₅₀ Value | Reference Compound | IC₅₀ Value (Reference) |
|---|---|---|---|---|---|
| THPI | 2-ethyl THPI (6 ) | Adrenaline | 90 µM oup.com | Aspirin | 60 µM oup.com |
| THPP | 5-Benzyl THPP (3 ) | Adrenaline/ADP | Moderate, dose-dependent inhibition oup.com | N/A | N/A |
Structure Activity Relationship Sar Studies and Rational Drug Design Principles
Correlating Structural Modifications with Biological Response for 5H-Pyrrolo[3,2-c]pyridazine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific structural modifications of the 5H-pyrrolo[3,2-c]pyridazine core influence its biological effects. Research on related pyrrolopyridazine and pyrrolopyrimidine scaffolds has demonstrated that even minor chemical alterations can lead to significant changes in biological activity. nih.govnih.gov
For instance, in the development of dual Janus kinase (JAK) 1 and 3 inhibitors, substitutions at the C6 position of the pyrrolopyridazine core with various aryl groups were found to be critical for potency. nih.gov The introduction of these aryl groups led to a remarkable increase in biochemical potency against JAK1 and JAK3. nih.gov Similarly, studies on pyrrolo[3,4-c]pyridine derivatives have shown that the nature of substituents on the pyrrole (B145914) ring directly impacts potency; for example, increasing the chain length of an R2 substituent from a methyl to an ethyl or propyl group enhanced activity, while larger groups like phenyl led to a significant loss of potency. nih.gov
In another series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, SAR analysis revealed that a 3,4,5-trimethoxyphenyl moiety as the A-ring and an indolyl moiety as the B-ring resulted in the most potent anticancer activity. nih.gov The specific substitutions on the aryl ring at the 6-position were also crucial, with different functional groups leading to a range of inhibitory concentrations (IC50) against various cancer cell lines. nih.gov These findings highlight the importance of systematic exploration of different positions on the heterocyclic core to map out the SAR.
| Compound | C6-Substituent (Aryl Group) | JAK1 IC50 (nM) | JAK3 IC50 (nM) | JAK2 IC50 (nM) |
|---|---|---|---|---|
| Lead Compound | (unspecified) | 120 | 4 | 140 |
| Derivative A | Phenyl | 0.8 | 0.6 | 29 |
| Derivative B | 3-Fluorophenyl | 0.7 | 0.6 | 19 |
| Derivative C | 3-Chlorophenyl | 0.5 | 0.4 | 15 |
| Derivative D | 3-Methylphenyl | 0.6 | 0.5 | 12 |
Strategies for Optimizing Potency and Selectivity within the Pyrrolopyridazine Core
Optimizing the potency and selectivity of compounds based on the pyrrolopyridazine core is a key objective in drug development. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity is the drug's ability to target a specific receptor or enzyme without affecting others.
Strategies to enhance potency often involve modifying substituents to maximize favorable interactions with the target protein. For example, the introduction of aryl groups at the C6 position of the pyrrolopyridazine core provided exceptional biochemical potency against JAK1 and JAK3. nih.gov Further optimization can be achieved by exploring different substitution patterns on these aryl rings. For instance, free energy perturbation calculations can guide the selection of heterocycles for placement in specific pockets of the target enzyme to improve binding affinity. nih.gov
Selectivity is equally crucial to minimize off-target effects. In the case of JAK inhibitors, maintaining good selectivity against JAK2 and Tyk2 while targeting JAK1 and JAK3 was a primary goal. nih.gov This was achieved through careful selection of the C6-aryl substituents. Removing or altering specific functional groups that interact with off-target proteins is another common strategy. For example, in the optimization of LATS1/2 kinase inhibitors from a pyrrolopyridine scaffold, removing a 4-chlorophenyl group was necessary to gain selectivity over the AKT kinase. acs.org Conformational restriction, by introducing rigid elements into the molecule, can also pre-organize the compound into its bioactive conformation, enhancing both potency and selectivity. acs.orgblumberginstitute.org
| Compound | Head Group (R1) | Modification | hNav1.7 IC50 (nM) |
|---|---|---|---|
| 5 | Benzyl | Base Compound | 200 |
| 20 | ortho-Fluorobenzyl | ortho-Substitution | 20 |
| 23 | ortho-Chlorobenzyl | ortho-Substitution | 33 |
| 21 | meta-Fluorobenzyl | meta-Substitution | 100 |
| 22 | para-Fluorobenzyl | para-Substitution | >2000 |
| 17 | Phenyl (methylene deleted) | Linker Modification | >10000 |
Pharmacophore Development and Lead Optimization
Pharmacophore modeling is a central element of rational drug design, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. researchgate.netnih.gov This model serves as a template for designing new molecules or searching databases for potential leads. researchgate.net The process typically begins with identifying a "lead compound," a molecule showing promising activity, and then determining its pharmacophore—the minimal set of features vital for potency, such as hydrogen bond donors/acceptors, non-polar groups, and aromatic rings. youtube.com
Once a pharmacophore is established for the pyrrolopyridazine scaffold, lead optimization begins. This iterative process involves synthesizing and testing analogues of the lead compound to improve its properties. youtube.com SAR data guides these modifications. For instance, if a non-polar group at a specific position is found to be crucial, analogues will preserve this feature while altering other parts of the molecule to enhance pharmacokinetics or reduce toxicity. youtube.com
Hit-to-lead optimization studies on related pyrrolopyrimidines as Nav1.7 antagonists involved systematic SAR evaluations of the core, head, and tail groups of the molecule. nih.gov This led to the identification of compounds with exceptional potency and improved microsomal stability compared to the initial hit. nih.gov Similarly, the development of inhibitors for the Chikungunya virus involved extensive lead optimization based on a reported lead compound, resulting in analogues with improved antiviral activity, physicochemical properties, and metabolic stability. nih.gov
Bioisosteric Design Considerations in Fused Heterocyclic Chemistry
Bioisosterism is a powerful strategy in medicinal chemistry used to modify a lead compound's properties—such as potency, selectivity, bioavailability, or metabolic stability—without making drastic changes to its core structure. mdpi.comencyclopedia.pub It involves the replacement of an atom or a group of atoms with another that has similar physical or chemical properties, leading to similar biological activity. mdpi.comresearchgate.net This approach is particularly valuable in the design of fused heterocyclic compounds like 5H-pyrrolo[3,2-c]pyridazine.
In fused heterocyclic systems, bioisosteric replacements can involve exchanging entire ring systems or modifying substituents. For example, the pyridazine (B1198779) ring itself can be considered a bioisostere of other aromatic systems like fluorobenzene. blumberginstitute.org A common application is the replacement of a metabolically labile group with a more stable one. The incorporation of trifluoromethyl (-CF3) groups into a bioactive compound is a well-established tool to improve metabolic stability. researchgate.net Research on pyrrolo-pyridazine derivatives has explored the synthesis of nonclassical bioisosteres containing trifluoromethyl groups to enhance their pharmacological profiles. mdpi.comresearchgate.net
Emerging Research Frontiers and Future Directions
Development of Advanced Synthetic Methodologies for Complex Derivatives
The creation of diverse libraries of 5H-pyrrolo[3,2-c]pyridazine derivatives is crucial for exploring their full therapeutic potential. Modern organic synthesis is moving beyond traditional methods to develop more efficient and versatile strategies for constructing these complex molecules.
Key advanced methodologies being explored include:
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product, offering high atom economy and operational simplicity. bohrium.comorientjchem.org MCRs are particularly well-suited for generating diverse libraries of substituted pyrroles and pyridazines for structure-activity relationship (SAR) studies. bohrium.comorientjchem.org For instance, a two-step process has been developed involving an initial multicomponent reaction to form 1,5-diketones, which are then cyclized with ammonium (B1175870) acetate (B1210297) to yield polycyclic pyrrolopyridine derivatives. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura coupling are being optimized to functionalize the pyrrolopyridazine core. scienceopen.com These reactions allow for the precise introduction of various aryl and heteroaryl groups, which is essential for fine-tuning the biological activity of the resulting compounds.
Cycloaddition Reactions: [3+2] Dipolar cycloadditions represent another powerful tool for constructing the fused ring system. scienceopen.com Researchers are investigating novel cycloaddition strategies, such as the Diels-Alder reaction with specialized dienophiles, to create partially reduced and stereochemically complex pyridopyridazine (B8481360) derivatives. mdpi.com
These advanced synthetic approaches enable chemists to access novel chemical space and generate highly functionalized derivatives that were previously difficult to synthesize, accelerating the discovery of new therapeutic agents. plos.orgmssm.edu
Integration of Machine Learning and Artificial Intelligence in Compound Design
Future directions for integrating AI and ML in the research of 5H-pyrrolo[3,2-c]pyridazine hydrochloride include:
Generative Molecular Design: Deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to generate novel pyrrolopyridazine structures with desired properties. acs.org These models can be directed to optimize for specific biological activities, improved pharmacokinetics, or reduced toxicity. acs.org
Predictive Modeling for Target Identification: AI can be used to predict the biological targets of new derivatives. For kinase inhibitors, 3D convolutional neural networks (3D-CNNs) can analyze the structure of kinase binding sites to predict the target landscape of a given inhibitor with high accuracy. plos.orgresearchgate.netnih.gov This helps in identifying both on-target and potential off-target activities early in the discovery process. oup.com
Synthesis Pathway Prediction: AI tools are being developed to suggest viable synthetic routes for novel, computer-generated molecules. asiaresearchnews.com By analyzing vast databases of chemical reactions, these systems can help chemists overcome synthetic challenges and prioritize the most efficient pathways for creating new derivatives. asiaresearchnews.com
Active Learning Cycles: ML models can be used in an "active learning" loop where the algorithm prospectively suggests which compounds to synthesize and test next. This approach has proven to identify potent kinase inhibitors with significantly fewer synthesized molecules compared to traditional screening methods. nih.gov For heterocyclic compounds, ML models using physical organic features have successfully predicted regioselectivity in C-H functionalization reactions, a common step in derivative synthesis. nih.gov
Elucidation of Novel Biological Targets and Therapeutic Applications
Research into the 5H-pyrrolo[3,2-c]pyridazine scaffold and its derivatives has identified several promising biological targets and potential therapeutic uses, particularly in oncology and infectious diseases.
| Biological Target | Therapeutic Application | Mechanism/Rationale | Supporting Evidence |
| DCN1 (Defective in Cullin Neddylation 1) | Cancer, Neurodegenerative Diseases, Oxidative Stress-Related Disorders | Inhibition of the DCN1-UBC12 protein-protein interaction blocks the neddylation of cullin 3, leading to the upregulation of detoxification enzymes. nih.gov DCN1 is a co-E3 ligase critical for activating Cullin-RING Ligases (CRLs), which are implicated in various diseases. scienceopen.comnih.govnih.gov | Patent literature discloses pyrrolo[3,2-c]pyridazine derivatives as potent DCN1 inhibitors with IC50 values under 500 nM. nih.gov |
| HER-2 (Human Epidermal Growth Factor Receptor 2) | Cancer (e.g., Breast Cancer) | Selective inhibition of HER-2 tyrosine kinase activity, a key driver in certain cancers. | A series of novel pyrrolopyridazine derivatives were identified as potent and selective HER-2 inhibitors, with compound 7d showing an IC50 of 4 nM. nih.gov |
| Tubulin | Cancer | Inhibition of tubulin polymerization by binding to the colchicine (B1669291) site, leading to cell cycle arrest in the G2/M phase and apoptosis. tandfonline.comnih.gov | A new series of 1H-pyrrolo[3,2-c]pyridine derivatives showed excellent antitumor activities, with compound 10t being the most potent. tandfonline.comnih.gov |
| HIV Replication | HIV/AIDS | Inhibition of viral replication. | The pyrrolo[3,2-c]pyridazine scaffold is listed among compounds being investigated as inhibitors of human immunodeficiency virus replication. bioworld.com |
| EGFR (Epidermal Growth Factor Receptor) | Cancer | Inhibition of EGFR tyrosine kinase, a validated target in oncology. | Novel spiro-pyrrolopyridazine derivatives have been evaluated for their EGFR inhibitory activity and show potential as anticancer agents. acs.org |
The discovery of these targets highlights the versatility of the pyrrolopyridazine scaffold. Future research will likely focus on optimizing derivatives for increased potency and selectivity against these targets, as well as exploring their efficacy in preclinical models of disease. The role of DCN1 as a target is particularly compelling, as its inhibition could have therapeutic benefits across a range of human diseases, including cancers and fibrotic disorders. nih.govumich.edu
Interdisciplinary Approaches to Accelerate Research on this compound
The complexity of modern drug discovery necessitates a highly integrated, interdisciplinary approach. tandfonline.com Accelerating research on this compound and its derivatives requires seamless collaboration between multiple scientific fields. mssm.edu
Chemistry and Biology Integration: The traditional barrier between synthetic chemistry and biology is being dissolved. nih.gov Chemists are now using advanced techniques to synthesize complex molecules specifically designed to probe biological systems. mssm.edu In return, feedback from biological assays, such as phenotypic profiling, informs the next round of synthetic decisions, creating a powerful discovery engine. nih.gov
Computational and Synthetic Biology: The convergence of computational modeling and synthetic biology offers a new paradigm for research. acs.orgwikipedia.org Computational tools can model and simulate the behavior of engineered biological systems before they are built. wikipedia.org For example, deep learning models can be used to design and optimize gene expression, which could be used to produce specific enzymes for biocatalysis or to create cell-based assays for screening new compounds. nih.govacs.org
Medicinal Chemistry and Pharmacology: A close partnership between medicinal chemists and pharmacologists is vital. nih.gov Chemists synthesize novel compounds, while pharmacologists evaluate their metabolic fate, pharmacokinetics, and potential toxicity. nih.gov This iterative cycle is essential for optimizing lead compounds into viable drug candidates. nih.gov
By fostering these interdisciplinary collaborations, the scientific community can more effectively navigate the challenges of drug discovery, moving promising compounds like this compound from the laboratory to the clinic more efficiently. tandfonline.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
